2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine
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Overview
Description
2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is a complex organic compound that has found varied applications in scientific research due to its unique chemical structure and properties. This compound features multiple functional groups, including a trifluoromethyl group and a thienyl ring, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine involves multiple steps:
Formation of 1,2,4-triazole ring: : Typically, 5-(methylsulfanyl)-4-phenyl-1,2,4-triazole can be synthesized from corresponding hydrazine and nitrile compounds.
Thieno[3,2-b]pyridine backbone construction: : This is achieved through cyclization reactions involving thiophene derivatives and appropriate precursors.
Integration of functional groups: : The trifluoromethyl and thienyl groups are introduced using specific reagents and reaction conditions that ensure the stability of the resulting compound.
Industrial Production Methods
Industrially, large-scale production focuses on optimizing yield and minimizing reaction time. High-pressure reactors and catalysts are employed to enhance reaction efficiency. Steps often involve batch processing and continuous flow synthesis to achieve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound's sulfur and nitrogen atoms allow it to undergo redox reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are common reagents.
Substitution: : Halogenation, nitration, and other electrophilic or nucleophilic substitutions can occur at the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Major products depend on the reaction conditions but typically include modified thieno[3,2-b]pyridine derivatives with altered functional groups that can impact biological activity or material properties.
Scientific Research Applications
2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is used across various scientific disciplines:
Chemistry: : It serves as a precursor for synthesizing complex molecules and in studying reaction mechanisms.
Biology: : In medicinal chemistry, it's evaluated for its potential as a pharmacophore in drug design due to its unique interaction with biological macromolecules.
Medicine: : Preliminary studies suggest it may exhibit antimicrobial, anticancer, or anti-inflammatory properties, leading to its investigation as a lead compound in drug development.
Industry: : Its distinct chemical properties make it a candidate for material science applications, including the development of new polymers and organic electronic materials.
Mechanism of Action
The compound's biological activity is often attributed to its ability to interact with specific molecular targets:
Binding to enzymes: : The compound's structure allows it to fit into enzyme active sites, inhibiting or modulating their activity.
Pathways: : It can affect signaling pathways, leading to alterations in cellular processes such as apoptosis, proliferation, and immune responses.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-b]pyridine and 1,2,4-triazole derivatives. What sets 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine apart is the combination of functional groups, enhancing its chemical reactivity and biological activity.
Similar Compounds
Thieno[3,2-b]pyridine derivatives: : Known for their pharmaceutical applications.
1,2,4-Triazole derivatives: : Noted for their broad spectrum of biological activities.
This unique combination makes this compound a valuable compound in ongoing research.
Properties
IUPAC Name |
2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4S3/c1-29-20-27-26-19(28(20)13-6-3-2-4-7-13)18-16(14-8-5-9-30-14)17-15(31-18)10-12(11-25-17)21(22,23)24/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPBHGXXISTSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=N4)C(F)(F)F)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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